molecular formula C4H10ClNO3 B6279898 methyl 2-(aminooxy)propanoate hydrochloride CAS No. 13748-82-8

methyl 2-(aminooxy)propanoate hydrochloride

Cat. No.: B6279898
CAS No.: 13748-82-8
M. Wt: 155.6
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Description

Methyl 2-(aminooxy)propanoate hydrochloride (CAS 13748-82-8) is a chemical reagent of interest in organic synthesis and medicinal chemistry. With a molecular formula of C4H10ClNO3 and a molecular weight of 155.58 g/mol , this compound serves as a versatile building block. Its structure features both an aminooxy (-ONH2) group and a methyl ester. The aminooxy group is particularly valuable for chemoselective ligation reactions, primarily with carbonyl groups (ketones and aldehydes) to form stable oxime linkages . This property makes it a crucial reagent in bioconjugation strategies, for instance, in the modification of proteins, antibodies, and other biomolecules. Furthermore, this compound is utilized in the synthesis of prodrugs and various pharmacologically active molecules, where its incorporation can enhance solubility or enable targeted release. The hydrochloride salt form improves the compound's stability and handling characteristics. As a specialty chemical, it is offered in various quantities for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

13748-82-8

Molecular Formula

C4H10ClNO3

Molecular Weight

155.6

Purity

93

Origin of Product

United States

Preparation Methods

Alkylation of Hydroxylamine with Haloester Derivatives

The most direct route involves nucleophilic displacement of a halogen atom in methyl 2-halopropanoate (X = Cl, Br) by hydroxylamine. This method, adapted from analogous amine alkylation protocols, proceeds via an SN2 mechanism.

Reaction Conditions :

  • Substrate : Methyl 2-bromopropanoate (reactivity: Br > Cl)

  • Nucleophile : Hydroxylamine hydrochloride (NH2OH·HCl)

  • Base : Triethylamine (TEA) or NaHCO3 to deprotonate NH2OH

  • Solvent : Polar aprotic solvents (DMF, acetonitrile) at 60–80°C for 6–12 hours.

Mechanistic Insights :
Deprotonation of NH2OH·HCl generates NH2O⁻, which attacks the electrophilic α-carbon of methyl 2-bromopropanoate. Steric hindrance at the α-position necessitates elevated temperatures to achieve reasonable reaction rates.

Yield Optimization :

  • Excess hydroxylamine (1.5–2.0 equiv) improves conversion.

  • Slow addition of TEA minimizes side reactions (e.g., ester hydrolysis).

  • Typical Yield : 65–78% after recrystallization from ethanol/ether.

Coupling Reactions Using Activated Esters

Carbodiimide-Mediated Coupling

This method, inspired by peptide synthesis techniques, involves activating 2-(aminooxy)propanoic acid as a mixed carbonate or acyl chloride before esterification.

Stepwise Procedure :

  • Activation : Treat 2-(aminooxy)propanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane.

  • Esterification : React the activated intermediate with methanol in the presence of DMAP (4-dimethylaminopyridine).

  • Salt Formation : Treat the free base with HCl gas in diethyl ether.

Advantages :

  • Avoids harsh alkylation conditions.

  • Yield : 72–85% with high purity (>98% by HPLC).

Limitations :

  • Requires anhydrous conditions and cold (−20°C) activation steps.

Reductive Amination of Oxime Intermediates

Oxime Formation and Reduction

This two-step approach first forms methyl 2-(hydroxyimino)propanoate, followed by selective reduction of the imine bond.

Step 1: Oxime Synthesis
React methyl pyruvate (methyl 2-oxopropanoate) with hydroxylamine hydrochloride in ethanol/water (1:1) at 25°C for 4 hours.
Yield : 89–93%.

Step 2: Catalytic Hydrogenation
Reduce the oxime using H2 (1 atm) over palladium-on-carbon (Pd/C) in methanol.
Critical Parameters :

  • pH control (5–6) to prevent over-reduction.

  • Yield : 68–74% after hydrochloride salt precipitation.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Modern approaches employ microreactors to enhance heat/mass transfer during exothermic alkylation steps:

Setup :

  • Reactors : Tubular (316 stainless steel) with static mixers.

  • Residence Time : 8–12 minutes at 100–120°C.

  • Throughput : 50–100 kg/day with 81% yield.

Benefits :

  • Reduced solvent usage (30% less than batch processes).

  • Improved safety profile for large-scale NH2OH handling.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 4.32 (q, J = 7.2 Hz, 1H, CH), 3.78 (s, 3H, OCH3), 1.59 (d, J = 7.2 Hz, 3H, CH3).

  • IR (KBr): 1745 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile (95:5 to 50:50 gradient), retention time = 6.8 min.

Comparative Evaluation of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Nucleophilic Substitution7895High1.0
Carbodiimide Coupling8598Moderate2.5
Reductive Amination7497Low3.2

Key Observations :

  • Nucleophilic substitution offers the best cost-yield balance for industrial applications.

  • Coupling methods excel in purity but require expensive reagents.

Engineered transaminases for stereoselective aminooxy group introduction are under development, though yields remain low (22–34%) .

Chemical Reactions Analysis

Reaction with Histidine and SOCl₂

This method involves converting L-histidine to its methyl ester hydrochloride via reaction with methanol and thionyl chloride (SOCl₂). The process includes:

  • Reagents : Histidine, methanol, SOCl₂

  • Conditions : Magnetic stirring, ice bath, reflux overnight

  • Yield : 83%

  • Purification : Evaporation, dichloromethane dispersion, removal of residual SOCl₂ .

Azide Coupling Method

This approach utilizes azide intermediates for coupling with amino acid esters or amines:

  • Steps :

    • Reaction of hydrazide with sodium nitrite in acidic conditions to form azide.

    • Coupling with amino acid ester hydrochloride in ethyl acetate.

    • Washing with aqueous solutions (HCl, NaHCO₃) and drying .

Peptide Coupling with EDC/HOBt

A peptide synthesis method employing coupling agents:

  • Reagents : EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), HOBt (Hydroxybenzotriazole)

  • Conditions : Stirring in CH₂Cl₂ at room temperature for 18 hours .

Method Key Reagents Yield Purification
Histidine/SOCl₂Histidine, SOCl₂, MeOH83%Evaporation, CH₂Cl₂ dispersion
Azide CouplingHydrazide, NaNO₂, HClNot specifiedEthyl acetate extraction
EDC/HOBt CouplingEDC, HOBt, CH₂Cl₂Not specifiedColumn chromatography

Oximation Reactions

The aminooxy group reacts with carbonyl compounds (aldehydes/ketones) to form stable oxime ethers. Key aspects:

  • Mechanism : Chemoselective under mild conditions (e.g., water, toluene).

  • Reagents : Hydroxylamine derivatives (e.g., DPPH).

  • Applications : Bioconjugation, enzyme inhibition via carbonyl adducts .

Reaction Conditions Applications
Oximation with DPPHToluene, 85°C, 24 hoursAldehyde-to-nitrile transformation
Carbonyl DerivatizationMeOH, NaHCO₃, 24 hoursGC-MS analysis of metabolites

Enzyme Inhibition via Carbonyl Adducts

The compound inhibits enzymes by forming covalent bonds with carbonyl groups, disrupting active sites:

  • Examples : Inhibition of carbonyl-dependent enzymes (e.g., proteases).

  • Applications : Studying enzyme mechanisms, anticancer research .

Mass Spectrometry Fragmentation

Oxime derivatives undergo McLafferty rearrangements during MS analysis:

  • Key Factors :

    • β-Oxygen : Enhances rearrangement propensity.

    • E/Z Isomerism : E-isomers show higher fragmentation.

    • β-Position Structure : CH₂ groups favor nitrilium ion formation .

Factor Effect
β-OxygenPromotes McLafferty rearrangement
E-IsomerMore prone to fragmentation
β-CH₂Increases nitrilium ion generation

Reduction and Oxidation Reactions

  • Hydrogenation : Pd/C catalyst reduces azides to amines .

  • Oxidation : Aminooxy group converts to nitroso/nitro derivatives under oxidizing conditions.

Scientific Research Applications

Scientific Research Applications

The compound is utilized in several key areas:

Organic Synthesis

  • Building Block : It serves as a building block for synthesizing aminooxy-functionalized compounds, which are valuable in creating complex organic molecules.
  • Reactivity : The aminooxy group can undergo oxidation to form nitroso derivatives or participate in nucleophilic substitution reactions, allowing for diverse synthetic pathways.

Bioconjugation Techniques

  • Modification of Biomolecules : Methyl 2-(aminooxy)propanoate hydrochloride is used to modify proteins and nucleic acids, facilitating the study of biomolecular interactions and functions.
  • Oxime Linkages : The compound can form stable covalent bonds with carbonyl-containing compounds via oxime linkages, which are crucial in bioconjugation applications.

Medicinal Chemistry

  • Drug Development : Research into therapeutic applications includes its potential as a precursor for synthesizing compounds with antimicrobial or anticancer properties. The ability to modify existing drug molecules enhances their efficacy and specificity.
  • Therapeutic Agents : Studies have shown that derivatives of methyl 2-(aminooxy)propanoate can exhibit biological activity against various pathogens and cancer cell lines.

Industrial Applications

  • Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials, including polymers and coatings. Its reactivity allows for the development of functionalized materials that meet specific industrial needs.

Case Study 1: Bioconjugation in Drug Development

A study demonstrated the successful use of this compound for modifying monoclonal antibodies to improve their targeting capabilities against cancer cells. The oxime formation was crucial for achieving stable conjugates that showed enhanced therapeutic efficacy in vitro.

Case Study 2: Synthesis of Antimicrobial Agents

Research focused on synthesizing novel antimicrobial agents using this compound as a precursor. The derivatives exhibited significant activity against Gram-positive bacteria, showcasing its potential in developing new antibiotics.

Mechanism of Action

Mechanism: Methyl 2-(aminooxy)propanoate hydrochloride exerts its effects through the reactivity of the aminooxy group. This group can form stable oxime linkages with carbonyl compounds, making it useful in various chemical and biological applications.

Molecular Targets and Pathways:

  • The aminooxy group targets carbonyl-containing molecules, forming stable oxime bonds.
  • This reactivity is exploited in the modification of proteins, peptides, and other biomolecules.

Comparison with Similar Compounds

Structural Analogues

2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride (CAS 89766-91-6)
  • Molecular Formula: C₄H₁₀ClNO₃
  • Molecular Weight : 155.58 g/mol
  • Key Features: Contains a methyl group at the 2-position and an aminooxy group.
  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
(R)-Methyl 2-Amino-3-methoxypropanoate Hydrochloride (CAS 1800300-79-1)
  • Molecular Formula: C₅H₁₂ClNO₃
  • Molecular Weight : 169.61 g/mol
  • Key Features: Substituted with a methoxy (–OCH₃) group at the 3-position and an amino (–NH₂) group at the 2-position.
  • Hazards : H315, H319, H335 .
2-(Aminooxy)-3-methoxypropanoic Acid Hydrochloride (CAS 2044713-01-9)
  • Molecular Formula: C₄H₁₀ClNO₄
  • Molecular Weight : 171.58 g/mol
  • Key Features: Combines aminooxy and methoxy groups, increasing polarity.
  • Hazards : H315, H319, H335 .

Functional Group Variations

Methyl 2-(Ethylamino)propanoate Hydrochloride
  • Molecular Formula: C₆H₁₄ClNO₂
  • Molecular Weight : 167.64 g/mol
Ethyl 2-Amino-3-methoxypropanoate Hydrochloride
  • Molecular Formula: C₆H₁₃ClNO₃
  • Molecular Weight : 181.63 g/mol
  • Key Features : Ethyl ester and methoxy substitution; lower solubility compared to methyl esters .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Methyl 2-(Aminooxy)propanoate HCl* ~170 (estimated) –ONH₂, ester High in polar solvents
2-(Aminooxy)-2-methylpropanoic Acid HCl 155.58 –ONH₂, carboxylic acid Moderate (acidic)
(R)-Methyl 2-Amino-3-methoxypropanoate HCl 169.61 –NH₂, –OCH₃ High (ester enhances)

*Estimated based on analogues.

Hazard Profiles

Most compounds share similar hazards due to their ionic nature and reactive functional groups:

  • Skin/Eye Irritation : Common across all analogues (H315, H319) .
  • Respiratory Risks: H335 observed in aminooxy and amino derivatives .

Biological Activity

Methyl 2-(aminooxy)propanoate hydrochloride is an organic compound notable for its biological activity, particularly in biochemical research and drug development. This article explores its synthesis, biological mechanisms, applications, and relevant case studies, providing a comprehensive overview of its significance in the field.

Chemical Structure and Properties

This compound has the molecular formula C5_{5}H11_{11}ClN2_{2}O3_{3} and a molecular weight of approximately 119.12 g/mol. The compound features an aminooxy group that allows it to form stable oxime linkages with carbonyl-containing compounds, which is crucial for its biological activity.

The primary biological activity of methyl 2-(aminooxy)propanoate is attributed to its ability to inhibit enzymes that depend on carbonyl groups. This inhibition can modulate various biochemical pathways, making it a valuable tool in enzyme inhibition assays and bioconjugation studies. The compound's aminooxy functionality enables specific binding to carbonyl substrates, enhancing its utility in biochemical applications .

Applications in Biochemistry

Methyl 2-(aminooxy)propanoate is used in several areas of biochemistry:

  • Enzyme Inhibition : It has been shown to act as a tight-binding inhibitor for enzymes such as 15-prostaglandin dehydrogenase (15-PGDH), which plays a key role in prostaglandin metabolism. Studies indicate that this compound can significantly increase PGE2 levels in biological systems, suggesting potential therapeutic applications in conditions where prostaglandin modulation is beneficial .
  • Bioconjugation : The ability to form oxime linkages makes this compound suitable for labeling studies and the development of bioconjugates, which are important in drug delivery systems and diagnostic applications.
  • Research Tool : It serves as a probe for studying enzyme mechanisms and pathways involving carbonyl compounds, facilitating deeper insights into metabolic processes .

Case Studies and Research Findings

Several studies have highlighted the efficacy of methyl 2-(aminooxy)propanoate in various experimental settings:

  • In Vivo Effects on Prostaglandin Levels : A study demonstrated that administration of methyl 2-(aminooxy)propanoate in mice resulted in a doubling of PGE2 levels within hours, indicating its potential role in enhancing recovery after bone marrow transplantation by promoting neutrophil and platelet recovery .
  • Impact on Liver Regeneration : Research indicated that this compound could accelerate liver regeneration following partial hepatectomy in mice, further supporting its role as a therapeutic agent in enhancing tissue recovery processes .
  • Bioconjugation Studies : Experiments employing methyl 2-(aminooxy)propanoate have shown successful conjugation with various biomolecules, underscoring its versatility as a bioconjugation reagent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 2-(aminooxy)propanoate, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaUnique Features
Propanoic acid, 2-hydroxy-2-methyl-, methyl esterC5_{5}H10_{10}O3_{3}Contains a hydroxy group; used in flavoring
Propanoic acid, 2-oxo-, methyl esterC5_{5}H8_{8}O3_{3}Contains a keto group; involved in metabolic processes
2-(Aminooxy)propanoic acidC4_{4}H9_{9}N1_{1}O3_{3}Lacks the ester functionality; used as a reagent

Methyl 2-(aminooxy)propanoate stands out due to its unique combination of functionalities that provide versatile reactivity not present in many similar compounds .

Q & A

Q. What are the recommended synthetic routes for methyl 2-(aminooxy)propanoate hydrochloride?

The compound is typically synthesized via condensation reactions between hydroxylamine derivatives and ester precursors under acidic conditions. For example, 2-(aminooxy)propanoic acid hydrochloride (a related compound) is commercially available and can be esterified using methanol in the presence of HCl . Alternatively, protocols for analogous propanoic acid derivatives involve coupling reagents (e.g., thionyl chloride) to activate carboxylic acids before esterification . Key steps include:

  • Acid-catalyzed esterification at controlled temperatures (e.g., 80°C).
  • Purification via recrystallization or column chromatography to achieve >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 13C NMR : Peaks at δ 168.1 (carbonyl), 83.3 (oxygenated carbons), and 17.4 (methyl groups) confirm the ester and aminooxy moieties .
  • HRMS (ESI/QTOF) : A calculated [M+H]+ ion at m/z 359.0254 matches the molecular formula C12H18CsO4+ .
  • FT-IR : Stretching frequencies for N–O (1250–1350 cm⁻¹) and ester C=O (1720–1750 cm⁻¹) validate functional groups.

Q. How should this compound be handled and stored?

  • PPE : Wear nitrile gloves, Tyvek® suits, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use local exhaust ventilation to limit airborne exposure; monitor concentrations with OSHA-compliant detectors .
  • Storage : Keep in airtight containers at 2–8°C with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies require isotopic labeling (e.g., 15N or 18O) to track the aminooxy group’s reactivity. For example:

  • Acid-catalyzed esterification : Use deuterated solvents (D2O) to identify proton transfer steps .
  • Nucleophilic substitution : Monitor intermediates via LC-MS to confirm displacement at the ester carbonyl.

Q. What strategies resolve contradictions in reported solubility or stability data?

  • Controlled experiments : Compare solubility in polar (DMSO, water) vs. nonpolar solvents (hexane) under varying pH (1–12).
  • Accelerated stability studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4–8 weeks, analyzing degradation products via HPLC .

Q. How can analytical methods (e.g., HPLC) be optimized for purity assessment?

  • Column selection : Use C18 columns with 5 µm particle size for high resolution.
  • Mobile phase : A gradient of 0.1% TFA in acetonitrile/water (10–90% over 20 min) at 1 mL/min flow rate.
  • Reference standards : Cross-validate against pharmaceutical-grade impurities (e.g., EP/JP standards) to ensure accuracy .

Q. What are its applications in multicomponent reactions or polymer synthesis?

  • Peptide mimics : The aminooxy group reacts with aldehydes/ketones to form stable oxime bonds, enabling bioconjugation .
  • Polymer crosslinking : Acts as a monomer in pH-responsive hydrogels, leveraging its amine and ester functionalities .

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